N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the benzamide class This compound is characterized by its complex structure, which includes a benzothiazole moiety, a dimethylamino propyl chain, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides can be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to obtain the desired derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzamide compounds.
Scientific Research Applications
N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and benzothiazole-containing molecules. Examples are:
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
Uniqueness
What sets N-(3-(dimethylamino)propyl)-2,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its dimethylamino propyl chain and benzothiazole moiety contribute to its distinct reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-15-7-9-17(3)18(13-15)21(26)25(12-6-11-24(4)5)22-23-19-10-8-16(2)14-20(19)27-22;/h7-10,13-14H,6,11-12H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXSSZWWJWNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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